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Fluorescein Phalloidin -

Fluorescein Phalloidin

Catalog Number: EVT-10901769
CAS Number:
Molecular Formula: C56H59N9O16S
Molecular Weight: 1146.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein Phalloidin is a fluorescently labeled derivative of phalloidin, a bicyclic heptapeptide toxin derived from the death cap mushroom, Amanita phalloides. This compound is primarily used in biological research to visualize filamentous actin (F-actin) in cells. By binding selectively to F-actin, Fluorescein Phalloidin allows researchers to study the cytoskeleton's structure and dynamics in various biological contexts.

Source

Fluorescein Phalloidin is synthesized from phalloidin, which is naturally produced by the Amanita phalloides mushroom. The compound is obtained through chemical synthesis methods that modify phalloidin to include fluorescein isothiocyanate, enabling its fluorescent properties.

Classification

Fluorescein Phalloidin belongs to the class of phallotoxins, which are cyclic peptides known for their high affinity for actin filaments. It is categorized as a fluorescent probe used in microscopy and cell biology.

Synthesis Analysis

Methods

The synthesis of Fluorescein Phalloidin involves several key steps:

  1. Solid-phase Peptide Synthesis: The linear heptapeptide is synthesized on a resin using standard peptide coupling techniques.
  2. Cleavage and Cyclization: After synthesis, the peptide is cleaved from the resin and cyclized through head-to-tail coupling.
  3. Thioether Formation: A thioether bond is formed between tryptophan and cysteine residues.
  4. Fluorescent Labeling: The final step involves conjugating fluorescein isothiocyanate to the cyclic peptide, resulting in Fluorescein Phalloidin .

Technical Details

The first total synthesis of phalloidin was achieved using a combination of solid-phase and solution-phase techniques, allowing for the production of both natural and modified forms of the toxin . The synthetic process ensures that the physical and chemical properties of Fluorescein Phalloidin are consistent with those of naturally occurring phalloidin.

Molecular Structure Analysis

Structure

Fluorescein Phalloidin has a complex molecular structure characterized by its bicyclic heptapeptide framework. The molecular formula for Fluorescein Phalloidin is C56H60N10O15S2C_{56}H_{60}N_{10}O_{15}S_{2}, with a molecular weight of approximately 1177.26 g/mol .

Data

  • Molecular Weight: 1177.26 g/mol
  • Molecular Formula: C56H60N10O15S2C_{56}H_{60}N_{10}O_{15}S_{2}
  • CAS Number: 915026-99-2
  • PubChem Identifier: 347679539
  • Excitation/Emission Maxima: 495 nm / 513 nm .
Chemical Reactions Analysis

Reactions

Fluorescein Phalloidin primarily participates in non-covalent interactions with F-actin. Its binding stabilizes actin filaments and inhibits their depolymerization, which can be quantified through various biochemical assays.

Technical Details

The binding affinity of Fluorescein Phalloidin for F-actin has been characterized with a dissociation constant (K_d) typically in the nanomolar range, indicating its high specificity and affinity for filamentous actin over monomeric actin . The compound does not interfere with ATP hydrolysis by F-actin, further confirming its role as a stabilizer rather than an inhibitor .

Mechanism of Action

Fluorescein Phalloidin binds specifically to F-actin at the interface between actin subunits, locking them together and preventing disassembly. This stabilization leads to enhanced visualization of actin structures within cells during microscopy studies.

Process

  1. Binding: Fluorescein Phalloidin binds tightly to F-actin, forming stable complexes.
  2. Stabilization: By preventing depolymerization, it maintains the integrity of actin filaments during cellular processes.
  3. Visualization: The fluorescent properties allow for easy detection under fluorescence microscopy, providing insights into cellular architecture and dynamics .
Physical and Chemical Properties Analysis

Physical Properties

Fluorescein Phalloidin appears as a green fluorescent powder or solution when dissolved in suitable solvents like dimethyl sulfoxide or methanol. It exhibits minimal non-specific binding, making it an excellent choice for high-contrast staining applications.

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide, methanol, and dimethylformamide.
  • Storage Conditions: Recommended storage at -20 °C to maintain stability.
  • Molar Extinction Coefficient: Approximately 70,000 at 495 nm .
Applications

Fluorescein Phalloidin has numerous applications in scientific research:

  • Cell Biology: Used extensively to visualize actin filaments in fixed and permeabilized cells.
  • Tissue Studies: Applicable in labeling tissue sections for histological analysis.
  • Multi-labeling Techniques: Can be used alongside other fluorescent dyes for comprehensive cellular imaging studies.
  • Research on Cytoskeleton Dynamics: Essential for studying actin polymerization and depolymerization processes in live cells .
Molecular Mechanisms of Actin Filament Targeting

Structural Basis of Phalloidin-F-Actin Binding Specificity

Fluorescein phalloidin binds filamentous actin (F-actin) at the interface between three adjacent actin subunits within the filament helix. High-resolution cryo-electron microscopy (cryo-EM) reveals that phalloidin occupies a cleft formed by subdomains 1 (SD1), 3 (SD3), and 4 (SD4) of one monomer, while contacting SD2 of the adjacent longitudinal monomer [2] [6]. This binding pocket is inaccessible in globular actin (G-actin), explaining phalloidin’s exclusive specificity for F-actin. Key interactions include:

  • Hydrophobic contacts with residues Pro⁷³, Ile⁴⁵⁸, and Phe³⁵² of actin
  • Hydrogen bonding with Arg¹⁷⁷ and Gln¹⁸³ in the SD4 loop (residues 194–205)
  • Steric constraints from the bicyclic peptide backbone that prevent dissociation of actin subunits [2] [9]

Phalloidin binding induces a conformational shift in the terminal subunits at the pointed end of actin filaments, forcing twisted, G-actin-like subunits into a flattened F-actin-like arrangement. This restructuring stabilizes the filament end against depolymerization [2]. Unlike jasplakinolide (another actin-stabilizing toxin), phalloidin binding maintains actin in an adenosine diphosphate (ADP)-bound state with a closed DNase I-binding loop (D-loop), rather than an adenosine diphosphate inorganic phosphate (ADP-Pi) transition state [6].

Table 1: Structural Interactions Between Phalloidin and Actin Subdomains

Actin SubdomainKey ResiduesInteraction TypeFunctional Consequence
SD1 (Pro⁷³, Ile⁴⁵⁸)Proline-rich loop (108–112)HydrophobicStabilizes subunit interfaces
SD3 (Phe³⁵²)Sensor loop (70–77)HydrophobicPrevents D-loop opening
SD4 (Arg¹⁷⁷, Gln¹⁸³)SD4-loop (194–205)Hydrogen bondingEnhances longitudinal contacts
SD2 (adjacent monomer)Not specifiedSteric constraintLocks filament twist geometry

Thermodynamics and Kinetics of Bicyclic Peptide-Actin Subunit Interactions

Fluorescein phalloidin binding to F-actin follows 1:1 stoichiometry across eukaryotic species, with dissociation constants (Kd) in the nanomolar range. Fluorescence enhancement assays demonstrate a 9-fold increase in quantum yield upon binding, enabling precise quantification of bound phalloidin [10]. Key thermodynamic parameters include:

  • Equilibrium dissociation constant: Kd = 20 nM for fluorescein phalloidin with skeletal muscle F-actin
  • Association kinetics: Second-order rate constant (kon) = 1.2 × 10⁶ M⁻¹s⁻¹
  • Dissociation kinetics: Extremely slow (koff < 10⁻⁷ s⁻¹), resulting in near-irreversible binding under physiological conditions [9] [10]

The binding is enthalpy-driven, with isothermal titration calorimetry studies revealing large negative ΔH values (-40 kJ/mol) due to extensive hydrophobic interactions. Stoichiometric binding persists across pH (6.5–7.5) and ionic strength (50–200 mM KCl) variations, though kinetic rates decrease at low ionic strength [3].

Table 2: Kinetic Parameters of Phalloidin Conjugates with F-Actin

ParameterFluorescein PhalloidinRhodamine PhalloidinUnlabeled Phalloidin
Kd (nM)20 ± 315 ± 218 ± 3
kon (M⁻¹s⁻¹)1.2 × 10⁶1.5 × 10⁶1.3 × 10⁶
koff (s⁻¹)< 10⁻⁷< 10⁻⁷< 10⁻⁷
Fluorescence Enhancement5.8-fold9-foldN/A
Binding Stoichiometry1:11:11:1

Allosteric Modulation of Actin Polymerization Dynamics by Phalloidin Conjugates

Fluorescein phalloidin binding induces allosteric changes that suppress actin filament dynamics through three mechanisms:

  • Filament stabilization: By bridging adjacent actin subunits, phalloidin reduces the critical concentration for polymerization to near zero and decreases the depolymerization rate constant by >100-fold. This prevents subunit loss at both barbed and pointed ends [2] [9].

  • Tropomyosin cooperativity: In striated muscle F-actin, phalloidin enhances tropomyosin binding affinity 3-fold and promotes its transition to the "closed" state that facilitates myosin binding. This occurs through phalloidin-induced twisting of actin filaments (rotation of SD2 by 5–7°), optimizing tropomyosin positioning [1].

  • Protein exclusion effects:

  • Competitive inhibition: Phalloidin sterically blocks cofilin binding to SD1/SD3 interfaces, preventing filament severing [4] [7]
  • Non-competitive inhibition: DNase I binding to the pointed end is prevented without direct overlap, likely through stabilization of terminal subunit conformations [2]
  • Minimal impact: Arp2/3 complex and gelsolin binding remain unaffected, though gelsolin-mediated severing is reduced due to filament stiffening [3] [4]

Table 3: Effects of Phalloidin on Actin-Binding Protein Interactions

Actin-Binding ProteinEffect of PhalloidinMechanismFunctional Consequence
CofilinComplete inhibitionSteric occlusion of binding siteSuppressed filament severing
DNase IPointed end binding blockedConformational change at filament terminusPrevention of depolymerization
TropomyosinEnhanced binding affinityActin twisting optimizes binding grooveStabilization of muscle thin filaments
Arp2/3 ComplexMinimal effectDistinct binding sitesNormal branching nucleation
GelsolinSevering reducedFilament stiffeningLimited impact on capping

Stoichiometric Binding Ratios Across Eukaryotic Actin Isoforms

Fluorescein phalloidin exhibits 1:1 binding stoichiometry with all eukaryotic actin isoforms due to conservation of its binding pocket. Vertebrate cytoplasmic (β, γ) and muscle (α) actins share 99% sequence identity in the phalloidin interaction site, resulting in identical binding parameters [9]. Plant actins (e.g., Arabidopsis ACT2) show Kd values within 2-fold of mammalian actins despite 94% sequence identity, confirming broad cross-species reactivity [9].

Notable structural variations include:

  • Fungal actins: Saccharomyces cerevisiae actin (ACT1) contains Val⁷⁰ instead of mammalian Met⁷³, reducing phalloidin affinity 3-fold but maintaining 1:1 stoichiometry
  • Protozoan actins: Tetrahymena thermophila actin has Thr³⁵² instead of Phe³⁵², weakening hydrophobic contacts yet preserving binding
  • Disease mutants: The actin hypertrophic cardiomyopathy mutation Met³⁰⁵Leu near the SD3 binding site decreases phalloidin association rate by 40% without altering stoichiometry [1] [6]

The invariant binding stoichiometry arises from phalloidin’s interaction with residues essential for actin polymerization, which are conserved across eukaryotes. Competitive binding assays using rhodamine phalloidin fluorescence enhancement confirm identical stoichiometry for all isoforms tested [10].

Properties

Product Name

Fluorescein Phalloidin

IUPAC Name

5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C56H59N9O16S

Molecular Weight

1146.2 g/mol

InChI

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79)

InChI Key

ZOOOSCCCFUSYBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O

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